4-Methoxybenzyl acetate-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

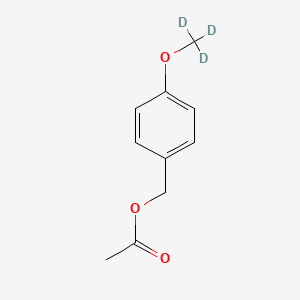

C10H12O3 |

|---|---|

Poids moléculaire |

183.22 g/mol |

Nom IUPAC |

[4-(trideuteriomethoxy)phenyl]methyl acetate |

InChI |

InChI=1S/C10H12O3/c1-8(11)13-7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3/i2D3 |

Clé InChI |

HFNGYHHRRMSKEU-BMSJAHLVSA-N |

SMILES isomérique |

[2H]C([2H])([2H])OC1=CC=C(C=C1)COC(=O)C |

SMILES canonique |

CC(=O)OCC1=CC=C(C=C1)OC |

Origine du produit |

United States |

Foundational & Exploratory

Synthesis of Deuterated 4-Methoxybenzyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for deuterated 4-methoxybenzyl acetate, specifically targeting deuteration at the methoxy group (4-(methoxy-d3)-benzyl acetate). This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

The synthesis is approached in a two-step sequence, commencing with the deuteration of the commercially available starting material, 4-hydroxybenzyl alcohol, followed by the esterification of the resulting deuterated intermediate. This guide provides detailed experimental protocols, expected quantitative data, and visual representations of the synthetic workflow to facilitate its application in a laboratory setting.

Data Presentation

The following tables summarize the anticipated quantitative data for the synthesis of deuterated 4-methoxybenzyl acetate. These values are based on established chemical literature for analogous reactions and serve as a benchmark for the expected outcomes.

Table 1: Synthesis of (4-(methoxy-d3)phenyl)methanol

| Parameter | Value |

| Reactants | |

| 4-Hydroxybenzyl alcohol | 1.0 eq |

| Deuterated methyl iodide (CD3I) | 1.2 eq |

| Potassium Carbonate (K2CO3) | 1.5 eq |

| Acetone | Anhydrous |

| Reaction Conditions | |

| Temperature | Reflux (approx. 56 °C) |

| Reaction Time | 12-18 hours |

| Product | |

| Expected Yield | 85-95% |

| Isotopic Purity | >98% |

Table 2: Synthesis of 4-Methoxybenzyl Acetate-d3

| Parameter | Value |

| Reactants | |

| (4-(methoxy-d3)phenyl)methanol | 1.0 eq |

| Acetic Anhydride | 1.5 eq |

| Pyridine | Anhydrous |

| Reaction Conditions | |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Product | |

| Expected Yield | 90-98% |

| Overall Yield (from 4-hydroxybenzyl alcohol) | 76-93% |

| Final Isotopic Purity | >98% |

Experimental Protocols

Step 1: Synthesis of (4-(methoxy-d3)phenyl)methanol

This procedure outlines the deuteromethylation of 4-hydroxybenzyl alcohol using deuterated methyl iodide.

Materials:

-

4-Hydroxybenzyl alcohol

-

Deuterated methyl iodide (CD3I)

-

Anhydrous potassium carbonate (K2CO3)

-

Anhydrous acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzyl alcohol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous acetone to the flask to create a stirrable suspension.

-

Slowly add deuterated methyl iodide (1.2 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure (4-(methoxy-d3)phenyl)methanol.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic purity.

Step 2: Synthesis of this compound

This procedure describes the esterification of the deuterated alcohol with acetic anhydride.

Materials:

-

(4-(methoxy-d3)phenyl)methanol

-

Acetic anhydride

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (4-(methoxy-d3)phenyl)methanol (1.0 eq) in anhydrous pyridine in a dry round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5 eq) to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by flash column chromatography on silica gel.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure, purity, and isotopic enrichment.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis.

Caption: Overall synthetic workflow for deuterated 4-methoxybenzyl acetate.

Caption: Logical progression of the two-step synthesis.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 4-Methoxybenzyl Acetate-d3

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and applications of this compound. This deuterated analog of 4-methoxybenzyl acetate is a valuable tool in various research and development settings, particularly in pharmacokinetic and metabolic studies.

Core Physicochemical Properties

This compound, also known as anisyl acetate-d3, is the deuterated form of 4-methoxybenzyl acetate.[1][2] The deuterium labeling is on the methoxy group. Below is a summary of its key physicochemical properties. Data for the non-deuterated form is included for comparison, as many physical properties are expected to be very similar.

| Property | Value (this compound) | Value (4-methoxybenzyl acetate) |

| Molecular Formula | C₁₀H₉D₃O₃ | C₁₀H₁₂O₃[3][4] |

| Molar Mass | 183.22 g/mol [1][2] | 180.20 g/mol [3][4] |

| CAS Number | 1394230-53-5[1][2][3] | 104-21-2[4][5][6] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid with a floral, fruity odor[4] |

| Boiling Point | Not specified | 137 °C @ 12 mmHg[4] |

| Melting Point | Not specified | 84 °C[4] |

| Density | Not specified | 1.104 - 1.111 g/cm³[4] |

| Refractive Index | Not specified | 1.511 - 1.517[4] |

| Solubility | Not specified | Insoluble in water; soluble in organic solvents and oils[4] |

Applications in Research and Drug Development

Stable isotope-labeled compounds like this compound are crucial in drug development. The primary application is as an internal standard for quantitative analysis by techniques such as NMR, GC-MS, or LC-MS.[2] The deuterium labeling provides a distinct mass signature, allowing for precise differentiation from the non-deuterated analyte. This is particularly useful in pharmacokinetic studies to trace the metabolic fate of the compound.[1][2]

Experimental Protocols

Synthesis and Purification

The synthesis of this compound typically involves the acetylation of 4-methoxybenzyl-d3 alcohol. A general laboratory-scale protocol is outlined below:

-

Reaction Setup : 4-methoxybenzyl-d3 alcohol is dissolved in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Acetylation : Acetic anhydride is added to the solution, followed by a catalytic amount of a base such as pyridine or triethylamine. The reaction is typically stirred at room temperature.

-

Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup : Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.

-

Purification : The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product. In the ¹H NMR spectrum of this compound, the characteristic singlet for the methoxy protons around 3.8 ppm in the non-deuterated version will be absent. The other signals, including the aromatic protons, the benzylic protons, and the acetyl protons, will be present at their expected chemical shifts.

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is used to determine the molecular weight and purity of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (183.22 m/z). The fragmentation pattern can also be analyzed to confirm the structure.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed to assess the purity of this compound. A typical method would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[7] Detection is commonly performed using a UV detector at a wavelength where the aromatic ring shows strong absorbance.

Safety and Handling

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The compound should be stored under the recommended conditions as specified in the Certificate of Analysis, which is typically at room temperature for shipment in the continental US.[1][2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound [chembk.com]

- 4. 4-Methoxybenzyl acetate | C10H12O3 | CID 7695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Anisyl acetate - Wikipedia [en.wikipedia.org]

- 6. Benzenemethanol, 4-methoxy-, acetate [webbook.nist.gov]

- 7. 4-Methoxybenzyl acetate | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Methoxybenzyl Acetate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 4-methoxybenzyl acetate-d3. The information presented herein is crucial for the identification and characterization of this isotopically labeled compound in various research and development settings. This document outlines the predicted fragmentation pathways under electron ionization (EI) and provides a comprehensive experimental protocol for its analysis.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

The mass spectrum of this compound is predicted based on the known fragmentation of its non-deuterated analog, 4-methoxybenzyl acetate, and the established principles of mass spectrometry for deuterated compounds. The primary difference in the mass spectrum will be a +3 Da shift in the mass-to-charge ratio (m/z) for any fragment ion containing the deuterated acetyl group.

The molecular weight of 4-methoxybenzyl acetate is 180.2 g/mol , while the deuterated analog, this compound, has a molecular weight of approximately 183.22 g/mol .[1][2] The molecular ion peak ([M]+•) for the deuterated compound is therefore expected at m/z 183.

The major fragmentation pathways are expected to involve:

-

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the benzylic oxygen, leading to the formation of an acylium ion.

-

Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the oxygen of the acetate group, resulting in the formation of a stable 4-methoxybenzyl cation.

-

Loss of a neutral molecule: Elimination of a neutral molecule, such as ketene, from the molecular ion.

The following table summarizes the predicted major fragment ions, their corresponding m/z values, and the proposed fragmentation mechanism for this compound. For comparison, the corresponding fragments for the non-deuterated compound are also included.

| Predicted m/z for this compound | Corresponding m/z for 4-Methoxybenzyl Acetate | Proposed Fragment Structure/Formula | Fragmentation Pathway |

| 183 | 180 | [C10H9D3O3]+• | Molecular Ion |

| 141 | 138 | [C8H9O2]+ | Loss of ketene-d3 (CD2=C=O) |

| 121 | 121 | [C8H9O]+ | 4-methoxybenzyl cation |

| 46 | 43 | [CD3CO]+ | Deuterated acylium ion |

Fragmentation Pathway Diagram

The following diagram illustrates the primary predicted fragmentation pathways of this compound under electron ionization.

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol for GC-MS Analysis

This section provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source. This protocol is based on established methods for the analysis of similar benzyl acetate derivatives.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a high-purity solvent such as acetonitrile or ethyl acetate at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Matrix: If analyzing the compound in a complex matrix (e.g., biological fluid, environmental sample), perform an appropriate extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and minimize matrix effects.

Gas Chromatography (GC) Conditions

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5MS or equivalent) |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 ratio) or Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature: 70°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-300 |

| Scan Mode | Full Scan |

Logical Workflow for Analysis

The following diagram outlines the logical workflow for the GC-MS analysis of this compound.

Caption: GC-MS analysis workflow for this compound.

References

Navigating the Isotopic Landscape: A Technical Guide to the Purity and Enrichment of 4-Methoxybenzyl Acetate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of 4-methoxybenzyl acetate-d3, a deuterated analog of 4-methoxybenzyl acetate. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize isotopically labeled compounds in their studies. Herein, we delve into the synthesis, analysis, and critical quality attributes of this compound, with a focus on presenting clear, actionable information.

Quantitative Analysis of Isotopic Purity and Enrichment

The isotopic purity and enrichment are critical parameters that define the quality and utility of a deuterated compound. Isotopic purity refers to the percentage of the target molecule that contains the desired isotopic label, while isotopic enrichment quantifies the percentage of a specific position or positions within the molecule that is substituted with the heavy isotope.

While specific batch data can be found in the Certificate of Analysis provided by suppliers, the following tables represent typical specifications for this compound, illustrating the expected levels of isotopic purity and enrichment.

Table 1: Representative Isotopic Purity and Enrichment Data for this compound

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥98% | HPLC, GC-MS |

| Isotopic Purity (d3) | ≥99% | Mass Spectrometry |

| Isotopic Enrichment (per Deuterium) | ≥98 atom % D | ¹H NMR, Mass Spectrometry |

| d0 Content | ≤0.5% | Mass Spectrometry |

| d1 Content | ≤0.5% | Mass Spectrometry |

| d2 Content | ≤1.0% | Mass Spectrometry |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉D₃O₃ |

| Molecular Weight | 183.22 g/mol |

| CAS Number | 1394230-53-5 |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in most organic solvents |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the analytical procedures used to determine its isotopic purity and enrichment.

Synthesis of this compound

A common and efficient method for the preparation of this compound is the esterification of 4-methoxybenzyl-α,α-d2-alcohol-d1 with acetic anhydride.

Materials:

-

4-methoxybenzyl-α,α-d2-alcohol-d1

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-methoxybenzyl-α,α-d2-alcohol-d1 in dichloromethane.

-

Add pyridine to the solution and cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Determination of Isotopic Purity and Enrichment

2.2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic distribution and purity of a labeled compound.

Instrumentation:

-

Liquid Chromatograph-Mass Spectrometer (LC-MS) or Gas Chromatograph-Mass Spectrometer (GC-MS) with a high-resolution analyzer (e.g., TOF, Orbitrap).

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable solvent.

-

Inject the sample into the LC-MS or GC-MS system.

-

Acquire the mass spectrum in the appropriate mass range.

-

Analyze the isotopic cluster of the molecular ion peak. The relative intensities of the M, M+1, M+2, and M+3 peaks are used to calculate the percentage of d0, d1, d2, and d3 species, respectively.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the level of deuteration at specific sites within a molecule.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum.

-

Integrate the signals corresponding to the methoxy protons and any residual protons at the deuterated positions.

-

The isotopic enrichment is calculated by comparing the integral of the residual proton signal to the integral of a non-deuterated reference signal in the molecule.

Visualizing the Workflow

The following diagrams illustrate the synthesis and analytical workflows for this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for determining isotopic purity.

Stability and Storage of 4-Methoxybenzyl Acetate-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-methoxybenzyl acetate-d3. As a deuterated internal standard, its purity and integrity are paramount for accurate quantitative analysis in research and drug development. This document synthesizes information on the chemical properties, potential degradation pathways, and best practices for handling and storage to ensure its long-term stability.

Chemical Properties and the Impact of Deuteration

This compound is a stable isotope-labeled version of 4-methoxybenzyl acetate. The three hydrogen atoms on the methoxy group are replaced with deuterium (d3). This isotopic substitution is key to its primary application as an internal standard in mass spectrometry-based analyses.

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, generally enhances the metabolic and chemical stability of the molecule at the site of deuteration. For this compound, this increased bond strength makes the methoxy group less susceptible to certain enzymatic or chemical cleavage compared to its non-deuterated counterpart. The deuterium label is on a non-exchangeable position, meaning it is not expected to exchange with protons from solvents under typical analytical conditions.[1]

Table 1: Physicochemical Properties of 4-Methoxybenzyl Acetate (Non-deuterated)

| Property | Value |

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Floral, fruity, balsamic |

| Boiling Point | 137-139 °C at 12 mm Hg |

| Density | 1.107 g/mL at 25 °C |

| Solubility | Insoluble in water, soluble in alcohol and oils |

Note: Data is for the non-deuterated analog. The deuterated version will have a slightly higher molecular weight (approx. 183.22 g/mol ) but similar physical properties.

Potential Degradation Pathways

While deuteration enhances stability, this compound is still susceptible to degradation under certain conditions. The primary degradation pathway for benzyl acetates is hydrolysis of the ester linkage.[2][3]

-

Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-methoxybenzyl alcohol-d3 and acetic acid. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts.

-

Oxidation: Although less common for this class of compounds under normal storage conditions, strong oxidizing agents could potentially lead to degradation.

Recommended Storage Conditions

To maintain the chemical and isotopic integrity of this compound, the following storage conditions are recommended. These are based on general best practices for deuterated compounds and information available for the non-deuterated analog.

Table 2: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool location. Some suppliers recommend room temperature (in the continental US), while others suggest refrigeration (2-8 °C) for long-term storage. | Lower temperatures slow down the rate of chemical reactions, including potential hydrolysis. |

| Light | Protect from light. Store in an amber vial or in a dark place. | To prevent potential photodegradation. |

| Moisture | Keep in a dry place. Store in a tightly sealed container. | To minimize the risk of hydrolysis. |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To protect against potential oxidation. |

| Container | Use a tightly sealed, appropriate container (e.g., glass vial with a secure cap). | To prevent contamination and evaporation. |

Note: Always refer to the manufacturer's Certificate of Analysis (CoA) for specific storage recommendations and expiration dates.[4]

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in a research setting, stability studies can be performed. The following are generalized protocols for assessing stability.

Forced Degradation Study

This study is designed to identify potential degradation products and pathways under stress conditions.

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60 °C for a specified period.

-

Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60 °C for a specified period.

-

Oxidative Degradation: Add 3% H2O2 and incubate at room temperature.

-

Thermal Degradation: Store a solid sample or a solution at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose a solution to a controlled light source (e.g., xenon lamp).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, to separate and identify the parent compound and any degradation products.

Long-Term Stability Study

This study evaluates the stability of the compound under recommended storage conditions.

-

Sample Preparation: Store aliquots of this compound in appropriate containers under the recommended storage conditions (e.g., refrigerated, protected from light).

-

Time Points: Analyze samples at regular intervals (e.g., 0, 3, 6, 12, 24 months).

-

Analysis: Use a validated analytical method (e.g., HPLC-UV/MS) to determine the purity and concentration of this compound at each time point.

Visualizing Stability Testing Workflow

The following diagram illustrates a general workflow for conducting a stability assessment of this compound.

Caption: Workflow for assessing the stability of this compound.

Conclusion

This compound is a chemically stable compound, with its stability enhanced by deuteration at the methoxy position. However, to ensure its integrity as an internal standard, proper storage and handling are crucial. The primary degradation pathway to be aware of is hydrolysis of the ester bond, which can be minimized by storing the compound in a cool, dry, and dark environment in a tightly sealed container. For critical applications, verifying the stability of the compound under the specific experimental conditions is recommended.

References

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. EP1199299A2 - Process for producing benzyl acetate and benzyl alcohol - Google Patents [patents.google.com]

- 3. Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Technical Guide: Solubility of 4-Methoxybenzyl Acetate-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-methoxybenzyl acetate-d3. Due to the limited availability of specific data for the deuterated form, this guide leverages data from its non-deuterated analog, 4-methoxybenzyl acetate, to provide a foundational understanding of its solubility characteristics. The principles of solubility are expected to be comparable between the two forms.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from chemical reactions to biological systems. The principle of "like dissolves like" is a fundamental concept governing solubility, where compounds with similar polarities tend to be miscible. 4-Methoxybenzyl acetate is an ester with both polar (ester group, methoxy group) and nonpolar (benzyl ring) characteristics, suggesting its solubility will vary across different organic solvents.

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) | Data Type |

| Water | 782.9 mg/L[][2] | 25 (estimated)[][2] | Quantitative (estimated) |

| Ethanol | Miscible[3] | Room Temperature[3] | Qualitative |

| Oils | Soluble[3] | Not Specified | Qualitative |

| Glycerol | Insoluble[3] | Not Specified | Qualitative |

| Propylene Glycol | Insoluble[3] | Not Specified | Qualitative |

Experimental Protocols for Solubility Determination

A precise determination of solubility requires a standardized experimental protocol. The following outlines a general and widely accepted method for determining the solubility of a compound like this compound in various organic solvents.

Protocol: Equilibrium Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

1. Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol, acetone, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a defined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For solvents where sedimentation is slow, centrifugation can be used to separate the undissolved solid from the saturated solution.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Data Analysis: Determine the concentration of this compound in the saturated solution by using the calibration curve. The solubility is typically reported in units such as mg/mL or mol/L at the specified temperature.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Commercial Suppliers and Technical Guide for High-Purity 4-Methoxybenzyl Acetate-d3

For researchers, scientists, and drug development professionals requiring high-purity 4-methoxybenzyl acetate-d3, sourcing from reliable commercial suppliers is crucial for ensuring the accuracy and reproducibility of experimental results. This technical guide provides an in-depth overview of a key commercial supplier, typical product specifications, and detailed experimental protocols relevant to the synthesis and quality control of this deuterated compound.

Commercial Suppliers

A notable commercial supplier of high-purity this compound for research and development purposes is:

-

MedChemExpress (MCE): A supplier of a wide range of bioactive molecules and research chemicals, including isotope-labeled compounds.[1][2] They offer this compound, designated as a deuterated-labeled version of 4-methoxybenzyl acetate, primarily for research applications.[1][3]

Product Specifications

High-purity this compound is essential for applications such as internal standards in quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.[3] While a specific Certificate of Analysis for this compound is available upon request from the supplier, the following table summarizes the typical quantitative data for a high-purity batch based on industry standards for deuterated compounds.

| Parameter | Specification | Typical Analytical Method |

| Chemical Identity | Conforms to the structure of 4-(methoxy-d3)-benzyl acetate | ¹H NMR, ¹³C NMR, MS |

| CAS Number | 1394230-53-5 | - |

| Molecular Formula | C₁₀H₉D₃O₃ | - |

| Molecular Weight | 183.22 g/mol | Mass Spectrometry |

| Chemical Purity | ≥98.0% | HPLC, GC |

| Isotopic Purity (D) | ≥98.0% | ¹H NMR, Mass Spectrometry |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Solubility | Soluble in DMSO, Methanol, Ethanol | Visual Inspection |

Experimental Protocols

The following sections detail plausible methodologies for the synthesis and quality control of high-purity this compound. These protocols are based on established chemical principles for deuteration and esterification.

Synthesis of 4-(methoxy-d3)-benzyl Alcohol

The key intermediate, 4-(methoxy-d3)-benzyl alcohol, can be synthesized from a suitable precursor such as 4-hydroxybenzyl alcohol.

Materials:

-

4-hydroxybenzyl alcohol

-

Deuterated methyl iodide (CD₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-hydroxybenzyl alcohol in acetone, add potassium carbonate.

-

Stir the suspension at room temperature and add deuterated methyl iodide dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the solid.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(methoxy-d3)-benzyl alcohol.

-

Purify the crude product by flash column chromatography.

Esterification to this compound

The final product is obtained by the esterification of the deuterated alcohol.

Materials:

-

4-(methoxy-d3)-benzyl alcohol

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-(methoxy-d3)-benzyl alcohol in dichloromethane and cool the solution in an ice bath.

-

Add pyridine followed by the dropwise addition of acetic anhydride.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by flash column chromatography to obtain the high-purity product.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and a representative quality control process for this compound.

Caption: Synthetic pathway for this compound.

Caption: Quality control workflow for high-purity product.

References

Methodological & Application

Application Notes: Quantitative Analysis of 4-Methoxybenzyl Acetate Using 4-Methoxybenzyl Acetate-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzyl acetate, also known as anisyl acetate, is a compound used in the flavor and fragrance industries and is found naturally in various fruits and vanilla.[1] Accurate quantification of this and similar compounds in complex matrices is crucial for quality control, pharmacokinetic studies, and safety assessments. The use of a stable isotope-labeled internal standard, such as 4-methoxybenzyl acetate-d3, is the gold standard for quantitative analysis by mass spectrometry (MS).[2][3] The co-elution of the deuterated internal standard with the analyte of interest allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision.[3]

These application notes provide a detailed protocol for the quantification of 4-methoxybenzyl acetate in a biological matrix (e.g., plasma) using this compound as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Assay

The method described is based on protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of 4-methoxybenzyl acetate and its deuterated internal standard, this compound. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to that of the internal standard.

Experimental Protocols

Materials and Reagents

-

4-Methoxybenzyl acetate (analyte)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Control plasma (e.g., human, rat)

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-methoxybenzyl acetate and dissolve it in 10 mL of acetonitrile.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of acetonitrile.

-

Analyte Working Solutions (Calibration Standards and Quality Controls): Prepare a series of dilutions from the analyte stock solution using acetonitrile:water (1:1, v/v) to create calibration standards and quality control (QC) samples at the desired concentrations.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown samples) into 1.5 mL microcentrifuge tubes.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to each tube (except for the blank matrix).

-

Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex each tube vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 300 µL of the clear supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes. |

Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-Methoxybenzyl acetate | 181.1 | 121.1 | 15 |

| This compound | 184.1 | 124.1 | 15 |

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation

Calibration Curve

A typical calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is commonly used.

| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 50,000 | 0.025 |

| 5 | 6,300 | 51,000 | 0.124 |

| 10 | 12,800 | 50,500 | 0.253 |

| 50 | 65,000 | 51,500 | 1.262 |

| 100 | 130,000 | 50,800 | 2.559 |

| 500 | 660,000 | 51,200 | 12.891 |

| 1000 | 1,320,000 | 50,900 | 25.933 |

Precision and Accuracy

The precision and accuracy of the method are evaluated by analyzing QC samples at low, medium, and high concentrations in multiple replicates.

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LQC | 3 | 2.95 | 98.3 | 4.5 |

| MQC | 80 | 81.2 | 101.5 | 3.2 |

| HQC | 800 | 790.4 | 98.8 | 2.8 |

Visualizations

Discussion

The presented LC-MS/MS method provides a robust and reliable approach for the quantification of 4-methoxybenzyl acetate in a biological matrix. The use of the deuterated internal standard, this compound, is critical for achieving the high level of accuracy and precision required in regulated bioanalysis. The simple protein precipitation method for sample preparation is efficient and suitable for high-throughput analysis.

The hypothetical metabolic pathway suggests that 4-methoxybenzyl acetate is likely metabolized through hydrolysis to 4-methoxybenzyl alcohol, followed by oxidation to the corresponding aldehyde and carboxylic acid. These metabolites can then undergo Phase II conjugation reactions before excretion. This proposed pathway is based on the known metabolism of structurally similar compounds like benzyl acetate.[4][5] Understanding the metabolism of 4-methoxybenzyl acetate is important for interpreting pharmacokinetic and toxicological data.

Conclusion

This application note details a comprehensive and sensitive LC-MS/MS method for the quantification of 4-methoxybenzyl acetate using its deuterated internal standard, this compound. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals working with this and similar compounds.

References

- 1. Anisyl acetate - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. amiscientific.com [amiscientific.com]

- 4. Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

Quantitative Analysis of Flavor Compounds Using 4-Methoxybenzyl Acetate-d3: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of flavor compounds, particularly fruity and floral esters, in various matrices using a stable isotope dilution assay (SIDA) with 4-methoxybenzyl acetate-d3 as an internal standard. Detailed experimental protocols for sample preparation, Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and data processing are presented. The application of this methodology ensures high accuracy and precision by correcting for analyte losses during sample preparation and instrumental analysis. Representative data and visualizations are included to guide researchers in implementing this robust analytical technique.

Introduction

The accurate quantification of volatile and semi-volatile flavor compounds is critical in the food and beverage industry, fragrance development, and sensory science. 4-Methoxybenzyl acetate, also known as anisyl acetate, is a key flavor compound found in various fruits and vanilla, imparting sweet, fruity, and floral notes.[1] Stable Isotope Dilution Analysis (SIDA) is the gold standard for the accurate quantification of small molecules in complex matrices.[2] This technique utilizes a stable isotope-labeled version of the analyte as an internal standard, which exhibits nearly identical chemical and physical properties to the unlabeled analyte.[2] this compound, a deuterated analog of 4-methoxybenzyl acetate, is an ideal internal standard for the quantification of this and structurally related flavor esters.[3] Its use, in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS), allows for the precise measurement of flavor compounds by correcting for variations in sample extraction, derivatization, and instrument response.[4]

Experimental Protocols

Synthesis of this compound (Internal Standard)

While commercially available, this compound can also be synthesized. A common method is the esterification of a deuterated precursor.

Reaction Scheme:

(CD₃)₂CO + NaBH₄ → (CD₃)₂CHOH (Isopropanol-d8)

4-methoxybenzyl alcohol + Acetic anhydride-d6 → this compound + Acetic acid-d3

General Protocol:

-

Preparation of Deuterated Acetic Anhydride: Acetyl chloride is reacted with sodium acetate-d3 to yield acetic anhydride-d6.

-

Esterification: 4-methoxybenzyl alcohol is reacted with acetic anhydride-d6 in the presence of a catalyst, such as pyridine or a solid acid catalyst.

-

Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography to yield pure this compound.

Sample Preparation

The choice of sample preparation technique depends on the matrix. Two common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Microextraction (SPME).

-

To 10 mL of the liquid sample (e.g., fruit juice, wine), add a known amount of this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution in methanol).

-

Add 5 mL of a suitable extraction solvent (e.g., dichloromethane or a 1:1 mixture of pentane and diethyl ether).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the phases.

-

Carefully collect the organic layer.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.

-

Transfer the concentrated extract to a GC vial for analysis.

-

Weigh 2 g of a homogenized solid sample or pipette 5 mL of a liquid sample into a 20 mL headspace vial.

-

Add a known amount of this compound internal standard solution.

-

Add 1 g of sodium chloride to increase the ionic strength of the aqueous phase and promote the release of volatile compounds.

-

Seal the vial with a PTFE/silicone septum.

-

Incubate the vial at a specific temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) to allow for equilibration of the analytes in the headspace.

-

Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.

-

Desorb the fiber in the GC injector at a high temperature (e.g., 250 °C) for analysis.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Column: A non-polar or medium-polarity column is suitable, such as a DB-5ms or HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for LLE) or direct desorption (for SPME)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 240 °C

-

Hold: 5 minutes at 240 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ions for Monitoring:

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 4-Methoxybenzyl acetate | 137 | 107 | 77 |

| This compound | 140 | 110 | 80 |

| Other Target Esters | Specific to analyte | Specific to analyte | Specific to analyte |

Data Presentation and Analysis

Calibration

A calibration curve is constructed by analyzing a series of standards containing known concentrations of the target analytes and a constant concentration of the internal standard (this compound). The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Quantification of Flavor Compounds

The concentration of the target flavor compounds in the samples is determined using the calibration curve. The peak area ratio of the analyte to the internal standard in the sample is measured, and the corresponding concentration is calculated from the regression equation of the calibration curve.

Representative Quantitative Data

The following table presents hypothetical but realistic quantitative data for common fruity esters in a fruit juice sample, as determined by SIDA-GC-MS using this compound as the internal standard.

| Flavor Compound | Retention Time (min) | Concentration (µg/L) | RSD (%) (n=3) |

| Ethyl Acetate | 5.2 | 1250.5 | 3.1 |

| Isoamyl Acetate | 8.9 | 85.2 | 4.5 |

| Ethyl Butyrate | 9.5 | 45.7 | 5.2 |

| Hexyl Acetate | 12.3 | 15.8 | 6.1 |

| 4-Methoxybenzyl acetate | 18.5 | 5.2 | 4.8 |

| This compound | 18.4 | (Internal Standard) | - |

Visualizations

Experimental Workflow

Caption: Experimental workflow for quantitative analysis.

Principle of Stable Isotope Dilution Analysis

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

Generalized Olfactory Signaling Pathway

Caption: Generalized olfactory signal transduction pathway.

References

Application Note: Quantitative Analysis of 4-Methoxybenzyl Acetate in a Representative Matrix using a Deuterated Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 4-methoxybenzyl acetate. To ensure accuracy and precision, 4-methoxybenzyl acetate-d3 is employed as an internal standard (IS). This method is suitable for the determination of 4-methoxybenzyl acetate in complex matrices relevant to drug development and flavor and fragrance analysis. The protocol outlines sample preparation, instrument parameters, and data analysis, and includes representative quantitative data.

Introduction

4-Methoxybenzyl acetate, also known as anisyl acetate, is a compound of interest in the pharmaceutical and flavor/fragrance industries due to its characteristic aroma and potential biological activities.[1][2][3] Accurate and reliable quantification of this analyte in various matrices is crucial for quality control, formulation development, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and selectivity.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it effectively compensates for variations in sample preparation and instrument response.[5] This application note provides a comprehensive protocol for the development and application of a GC-MS method for 4-methoxybenzyl acetate.

Experimental Protocols

Materials and Reagents

-

4-Methoxybenzyl acetate (≥98% purity)

-

This compound (isotopic purity ≥99%)

-

Methanol (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Sodium sulfate (anhydrous)

-

Deionized water

-

Representative matrix (e.g., placebo formulation, food simulant)

Standard and Sample Preparation

2.1. Stock Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-methoxybenzyl acetate and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

2.2. Working Standard Solutions

Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. Spike each calibration standard with the Internal Standard Stock Solution to a final concentration of 10 µg/mL.

2.3. Sample Preparation (Liquid-Liquid Extraction)

-

Accurately weigh 1 g of the matrix into a 15 mL centrifuge tube.

-

Spike the sample with 100 µL of the 1 mg/mL Internal Standard Stock Solution (final concentration of 10 µg/g).

-

Add 5 mL of deionized water and vortex for 30 seconds to dissolve or suspend the sample.

-

Add 5 mL of dichloromethane (DCM) to the tube.

-

Vortex vigorously for 2 minutes to extract the analyte and internal standard into the organic layer.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent)

-

Mass Spectrometer: Agilent 7000 Triple Quadrupole GC-MS system (or equivalent)

-

Column: Phenomenex ZB-1701 (30 m x 0.25 mm x 0.25 µm) or similar mid-polarity column

-

Injection Volume: 1 µL

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute

-

Ramp: 15 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

-

MS Transfer Line Temperature: 250 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions:

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 4-Methoxybenzyl acetate | 121 | 180 | 91 |

| This compound | 124 | 183 | 91 |

Data Presentation

Table 1: Calibration Curve for 4-Methoxybenzyl Acetate

| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte Area / IS Area) |

| 0.1 | 15,234 | 1,487,987 | 0.010 |

| 0.5 | 78,987 | 1,502,345 | 0.053 |

| 1.0 | 155,432 | 1,495,678 | 0.104 |

| 5.0 | 780,123 | 1,510,987 | 0.516 |

| 10.0 | 1,567,890 | 1,505,432 | 1.041 |

| 50.0 | 7,890,123 | 1,498,765 | 5.265 |

| 100.0 | 15,789,012 | 1,501,234 | 10.517 |

| Linearity (R²) | \multicolumn{3}{c | }{0.9995 } |

Table 2: Method Precision and Accuracy

| QC Level | Spiked Concentration (µg/g) | Measured Concentration (µg/g, n=6) | RSD (%) | Accuracy (%) |

| Low | 1.0 | 0.98 ± 0.04 | 4.1 | 98.0 |

| Medium | 25.0 | 25.7 ± 0.8 | 3.1 | 102.8 |

| High | 75.0 | 73.9 ± 2.1 | 2.8 | 98.5 |

Mandatory Visualization

Caption: Experimental workflow for the GC-MS analysis of 4-methoxybenzyl acetate.

Discussion

The presented GC-MS method provides excellent linearity, precision, and accuracy for the quantification of 4-methoxybenzyl acetate in a representative matrix. The use of a deuterated internal standard, this compound, is critical for achieving reliable results by correcting for any analyte loss during sample preparation and for variations in injection volume and instrument response.

The selected SIM ions for 4-methoxybenzyl acetate (m/z 121, 180, and 91) and its deuterated internal standard (m/z 124, 183, and 91) provide high selectivity and sensitivity. The base peak at m/z 121 for the analyte and m/z 124 for the internal standard are used for quantification, while the other ions serve as qualifiers to confirm the identity of the compounds.

The liquid-liquid extraction procedure with dichloromethane is effective in isolating the analyte and internal standard from the matrix. The oven temperature program is optimized to ensure good chromatographic separation of 4-methoxybenzyl acetate from potential matrix interferences.

This method can be adapted for the analysis of 4-methoxybenzyl acetate in various other matrices, although some optimization of the sample preparation procedure may be required depending on the complexity of the matrix.

Conclusion

This application note describes a detailed and robust GC-MS method for the quantitative analysis of 4-methoxybenzyl acetate using this compound as an internal standard. The method is shown to be linear, precise, and accurate, making it suitable for routine analysis in research, quality control, and drug development settings. The provided experimental protocol and workflow diagram offer a clear guide for the implementation of this method.

References

Application Note: Quantification of a Model Analyte using LC-MS/MS with 4-Methoxybenzyl Acetate-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of a model analyte in a biological matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs 4-methoxybenzyl acetate-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Detailed experimental procedures for sample preparation, chromatographic separation, and mass spectrometric detection are provided. This protocol is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation.

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique widely used for the selective and sensitive quantification of small molecules in complex biological matrices.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis. A SIL-IS is a form of the analyte where one or more atoms have been substituted with a heavier stable isotope, such as deuterium (²H).[2] Because SIL-ISs have nearly identical physicochemical properties to the analyte, they co-elute during chromatography and experience similar effects from the sample matrix, such as ion suppression or enhancement. This allows for accurate correction of variations during sample preparation and analysis, leading to highly reliable quantitative results.[2][3]

This application note details a robust LC-MS/MS method for the quantification of a model analyte using this compound as the internal standard. The protocol covers sample preparation from plasma, chromatographic separation using a C18 column, and detection by multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

Principle of Quantification with a Stable Isotope-Labeled Internal Standard

The core principle of this method is isotope dilution mass spectrometry. A known amount of the deuterated internal standard (this compound) is added to all samples, including calibration standards, quality controls, and unknown samples, at the beginning of the sample preparation process. The analyte (for this protocol, we will assume this is 4-methoxybenzyl acetate) and the internal standard are extracted and analyzed together. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in the unknown samples by interpolating from a calibration curve constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

References

Application Notes & Protocols: 4-Methoxybenzyl Acetate-d3 in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methoxybenzyl acetate-d3 as an internal standard in metabolomics studies, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based analyses. Detailed protocols and data presentation guidelines are included to facilitate its integration into research and development workflows.

Introduction

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. Accurate and precise quantification of metabolites is crucial for identifying biomarkers, elucidating metabolic pathways, and understanding disease mechanisms. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative metabolomics.[1][2] this compound, a deuterated analog of 4-methoxybenzyl acetate, serves as an ideal internal standard for the quantification of the unlabeled analyte and structurally similar compounds. Its physicochemical properties closely mimic the analyte of interest, ensuring that it behaves similarly during sample preparation and analysis, thereby correcting for variability.[3]

Key Advantages of this compound as an Internal Standard:

-

Improved Accuracy and Precision: By co-eluting with the target analyte, this compound effectively compensates for variations in sample extraction recovery, matrix effects, and instrument response, leading to more reliable quantitative data.[1]

-

Confident Identification: The known mass shift of +3 Da between the deuterated standard and the unlabeled analyte provides a high degree of confidence in peak identification.

-

Mitigation of Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer. As the internal standard is similarly affected, the ratio of the analyte to the internal standard remains constant, ensuring accurate quantification.

Experimental Protocols

Preparation of Stock and Working Solutions

A critical first step in quantitative analysis is the accurate preparation of stock and working solutions of the analytical standard (4-methoxybenzyl acetate) and the internal standard (this compound).

Materials:

-

4-Methoxybenzyl acetate (analytical standard)

-

This compound (internal standard)

-

LC-MS grade methanol or acetonitrile

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Calibrated pipettes

Protocol:

-

Stock Solution Preparation (1 mg/mL):

-

Accurately weigh approximately 10 mg of 4-methoxybenzyl acetate and this compound into separate volumetric flasks.

-

Dissolve the compounds in a suitable solvent (e.g., methanol) to a final volume of 10 mL.

-

Sonicate for 5-10 minutes to ensure complete dissolution.

-

Store stock solutions at -20°C or as recommended by the supplier.

-

-

Working Solution Preparation:

-

Prepare a series of working solutions for the analytical standard by serially diluting the stock solution to create calibration standards at desired concentrations (e.g., 1 ng/mL to 1000 ng/mL).

-

Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the this compound stock solution. This concentration should be consistent across all samples, calibrators, and quality controls.

-

Sample Preparation: Protein Precipitation

This protocol describes a general method for extracting small molecules from biological fluids like plasma or serum.

Materials:

-

Biological matrix (e.g., plasma, serum, urine)

-

Internal standard working solution (this compound)

-

Ice-cold protein precipitation solvent (e.g., acetonitrile or methanol containing the internal standard)

-

Microcentrifuge tubes

-

Vortex mixer

-

Refrigerated centrifuge

Protocol:

-

Thaw biological samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

-

Add 400 µL of the ice-cold protein precipitation solvent containing the internal standard (this compound) at a fixed concentration. The ratio of solvent to sample is typically 4:1 (v/v).

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Typical LC Conditions:

| Parameter | Suggested Conditions |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate at 5% B for 3 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Typical MS/MS Conditions (Multiple Reaction Monitoring - MRM):

The following MRM transitions are hypothetical and should be optimized for the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-Methoxybenzyl acetate | [M+H]+ | Optimized Fragment 1 | Optimized Value |

| Optimized Fragment 2 | Optimized Value | ||

| This compound | [M+H]+ (+3 Da) | Optimized Fragment 1 | Optimized Value |

| Optimized Fragment 2 | Optimized Value |

Data Presentation

Quantitative data should be summarized in clear and concise tables to allow for easy comparison.

Table 1: Calibration Curve for 4-Methoxybenzyl Acetate

| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |

| 1 | 1,520 | 150,100 | 0.0101 |

| 5 | 7,650 | 152,300 | 0.0502 |

| 10 | 15,300 | 151,500 | 0.1010 |

| 50 | 75,800 | 149,900 | 0.5057 |

| 100 | 151,200 | 150,800 | 1.0027 |

| 500 | 755,900 | 151,100 | 5.0026 |

| 1000 | 1,508,000 | 150,500 | 10.0199 |

Linear Regression: y = 0.01x + 0.001 Correlation Coefficient (r²): 0.9995

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 0.95 | 95.0 | 8.5 |

| Low | 3 | 2.91 | 97.0 | 6.2 |

| Mid | 75 | 76.8 | 102.4 | 4.1 |

| High | 750 | 742.5 | 99.0 | 3.5 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a metabolomics experiment utilizing an internal standard.

Logical Relationship of Internal Standard Correction

This diagram illustrates how an internal standard corrects for variations during sample processing and analysis.

References

Application Notes and Protocols for Isotope Dilution Assay of 4-Methoxybenzyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of target compounds in complex matrices. By introducing a known amount of a stable isotope-labeled version of the analyte as an internal standard, variations in sample preparation and instrument response can be effectively normalized, leading to highly reliable data. This document provides a detailed protocol for the quantification of 4-methoxybenzyl acetate using its deuterated analog, 4-methoxybenzyl acetate-d3, as an internal standard. This method is applicable to various research and drug development contexts where accurate quantification of this compound is crucial.

Principle of the Assay

The core principle of this isotope dilution assay lies in the addition of a known quantity of this compound (the internal standard, IS) to a sample containing an unknown quantity of 4-methoxybenzyl acetate (the analyte). The analyte and the IS are chemically identical and therefore exhibit the same behavior during sample extraction, chromatography, and ionization. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the analyte's signal to the IS's signal, the concentration of the analyte in the original sample can be accurately determined by referencing a calibration curve.

Experimental Protocols

This protocol is designed for the quantification of 4-methoxybenzyl acetate in human plasma. Modifications may be necessary for other biological matrices.

Materials and Reagents

-

4-Methoxybenzyl acetate (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

-

Standard laboratory glassware and consumables

Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 4-methoxybenzyl acetate and dissolve it in 10 mL of methanol to obtain a primary stock solution of 1 mg/mL.

-

Similarly, prepare a 1 mg/mL primary stock solution of this compound in methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of 4-methoxybenzyl acetate by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water. The concentration of these working standards should cover the expected range of the analyte in the samples.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.

-

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[1][2][3]

-

Aliquot 100 µL of each plasma sample (calibration standards, quality control samples, and unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL internal standard working solution to each tube (except for blank matrix samples) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Alternative Sample Preparation: Liquid-Liquid Extraction (LLE)

For samples where matrix effects are a significant concern, liquid-liquid extraction can provide a cleaner extract.

-

Aliquot 100 µL of each plasma sample into a 2 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL internal standard working solution and vortex.

-

Add 500 µL of ethyl acetate to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

Mass Spectrometry (MS) System:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Instrument dependent, optimize for best signal |

MRM Transitions (Hypothetical):

The exact MRM transitions should be determined by infusing the pure analyte and internal standard into the mass spectrometer. Based on the structure of 4-methoxybenzyl acetate (MW: 180.20 g/mol ) and its d3-analog (MW: 183.22 g/mol ), plausible transitions are:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |